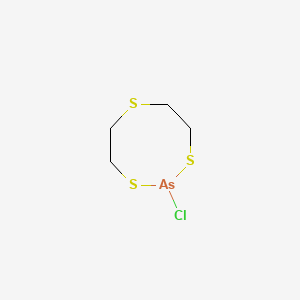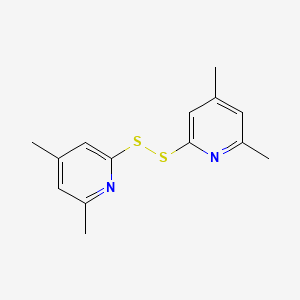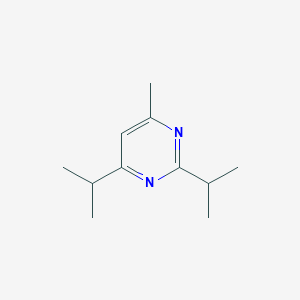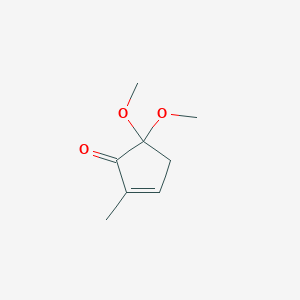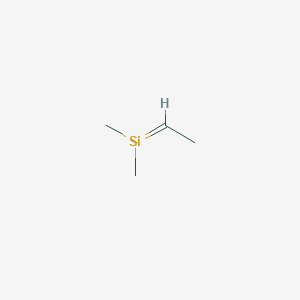
Ethylidene(dimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylidene(dimethyl)silane is an organosilicon compound with the chemical formula C4H10Si It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylidene(dimethyl)silane can be synthesized through several methods. One common approach involves the reaction of a metalated silane with a chlorosilane. Another method involves the insertion of a silylene into a silicon-hydrogen bond, which proceeds extremely fast and is often used to trap short-lived silylenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include additional purification steps to ensure the compound’s purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Ethylidene(dimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: this compound can participate in substitution reactions, where one of its organic groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated reagents like chlorosilanes are often employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Various substituted silanes.
Scientific Research Applications
Ethylidene(dimethyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethylidene(dimethyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silicon atom .
Comparison with Similar Compounds
Silane (SiH4): The simplest silane, consisting of a single silicon atom bonded to four hydrogen atoms.
Disilane (Si2H6): A compound with two silicon atoms bonded together and each silicon atom bonded to three hydrogen atoms.
Polydimethylsilane ((CH3)2Si)n): A polymeric silane with repeating units of dimethylsilane.
Uniqueness: Ethylidene(dimethyl)silane is unique due to its specific structure, which includes an ethylidene group bonded to a silicon atom. This structure imparts distinct chemical properties, such as increased stability and reactivity compared to simpler silanes .
Properties
CAS No. |
55395-25-0 |
|---|---|
Molecular Formula |
C4H10Si |
Molecular Weight |
86.21 g/mol |
IUPAC Name |
ethylidene(dimethyl)silane |
InChI |
InChI=1S/C4H10Si/c1-4-5(2)3/h4H,1-3H3 |
InChI Key |
GOXJMBNBMUNQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC=[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


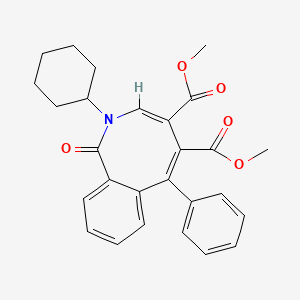
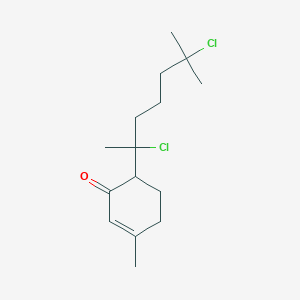
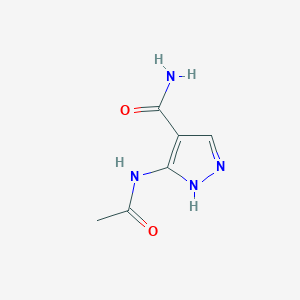
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
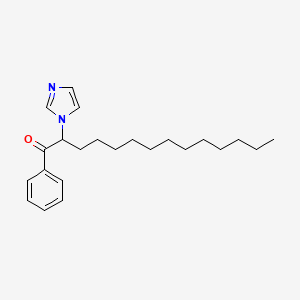
![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
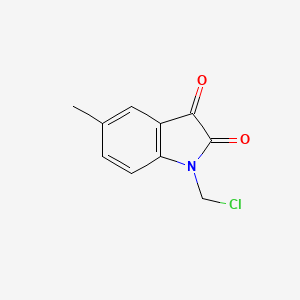
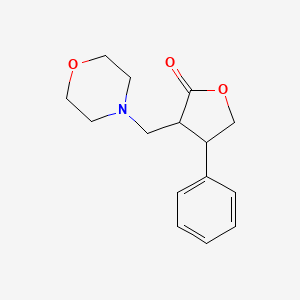
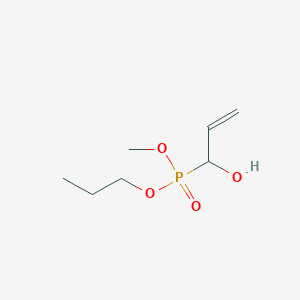
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
